molecular formula C25H23ClN2O5S B2862588 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine CAS No. 895643-13-7

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine

Cat. No. B2862588
CAS RN: 895643-13-7
M. Wt: 498.98
InChI Key: MMBPYXBBFDJAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Tubulin Polymerization Inhibitors

The structure of "3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine" resembles those of compounds that have been explored for their significant antiproliferative activity and ability to inhibit tubulin polymerization. For example, compounds with sulfone groups bridging aromatic rings have demonstrated substantial biological activity against various cancer cell lines, highlighting their potential as templates for designing new anticancer agents (Lee et al., 2011).

Antifolate Thymidylate Synthase Inhibitors

Research into quinazoline antifolates with modifications at key positions has shown that these compounds can act as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This makes them interesting candidates for antitumor therapies (Marsham et al., 1989).

Synthesis of Azaheterocycles

The compound's structure is conducive to participating in reactions that yield various azaheterocycles, which are important scaffolds in medicinal chemistry. These syntheses leverage the reactivity of sulfonyl groups and ether functionalities to create nitrogen-containing heterocycles useful in drug development (Narasaka, 2003).

Copper(I)-Catalyzed Reactions

The presence of sulfonyl and ethoxy groups in this compound suggests its potential utility in copper(I)-catalyzed reactions to generate imines and isoquinolinones, showcasing a method for constructing complex molecules that could have pharmacological applications (Chen et al., 2011).

Photoluminescence and Material Science

Compounds containing quinoline and sulfonyl moieties, similar to "3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine," have been investigated for their photoluminescent properties and potential applications in material science, particularly in the development of new luminescent materials (Tan et al., 2018).

Antimicrobial Agents

The structural framework of this compound aligns with research on quinazolines and their derivatives, which have been synthesized and evaluated as potential antimicrobial agents. Their activity against various bacteria and fungi suggests the relevance of such compounds in addressing antibiotic resistance (Desai et al., 2007).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-4-33-18-8-11-21-20(14-18)25(28-17-7-12-22(31-2)23(13-17)32-3)24(15-27-21)34(29,30)19-9-5-16(26)6-10-19/h5-15H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBPYXBBFDJAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine

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